Cas no 2098045-99-7 (N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine)

N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
- N-methyl-2-(4-pyridin-2-ylpyrazol-1-yl)ethanamine
- N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
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- Inchi: 1S/C11H14N4/c1-12-6-7-15-9-10(8-14-15)11-4-2-3-5-13-11/h2-5,8-9,12H,6-7H2,1H3
- InChI Key: BHIILUHJYRSDMO-UHFFFAOYSA-N
- SMILES: N1(C=C(C2C=CC=CN=2)C=N1)CCNC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 185
- XLogP3: 0.3
- Topological Polar Surface Area: 42.7
N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5717-0.5g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-5717-5g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-5717-2.5g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | N303551-1g |
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F2198-5717-1g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | N303551-100mg |
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F2198-5717-0.25g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | N303551-500mg |
n-methyl-2-(4-(pyridin-2-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F2198-5717-10g |
N-methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine |
2098045-99-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine: A Comprehensive Overview
The compound with CAS No. 2098045-99-7, commonly referred to as N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This molecule is a derivative of pyrazole, a five-membered aromatic heterocycle, which is widely recognized for its versatility in chemical synthesis and biological activity.
N-Methyl groups are frequently incorporated into organic compounds to enhance their stability, solubility, and bioavailability. In this compound, the N-Methyl group is attached to the ethanamine moiety, which serves as a bridge connecting the pyrazole ring to the pyridine substituent. The presence of the pyridin-2-yl group introduces additional electronic and steric effects, further modulating the compound's chemical reactivity and biological profile.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The 1H-pyrazol ring in this compound is known to exhibit significant interactions with various biological targets, making it a valuable scaffold for medicinal chemists. Moreover, the integration of a pyridine ring into the structure enhances the molecule's ability to participate in hydrogen bonding and π–π interactions, which are critical for binding to protein targets.
From a synthetic perspective, the preparation of N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and reductions. Researchers have optimized these protocols to achieve high yields and purity levels, ensuring that the compound is readily available for further studies.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.
The biological evaluation of N-Methyl derivatives has revealed promising results in preclinical models. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.
From an environmental standpoint, the ecological impact of this compound has been assessed through biodegradation studies. Results indicate that it undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural ecosystems.
In conclusion, N-Methyl-2-(4-(pyridin-2-yl)-1H-pyrazol-1-yli)ethanamine represents a valuable addition to the arsenal of bioactive molecules available for drug discovery and chemical research. Its unique structure, coupled with favorable physical and biological properties, positions it as a promising candidate for further exploration in therapeutic development.
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